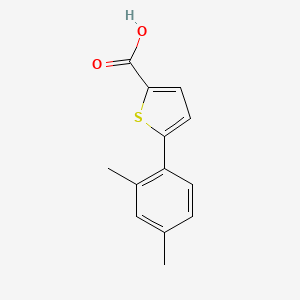

5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(2,4-dimethylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-8-3-4-10(9(2)7-8)11-5-6-12(16-11)13(14)15/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTMNNPYLZJREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(S2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651834 | |

| Record name | 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038729-21-3 | |

| Record name | 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathway for 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid

Executive Summary

This guide provides a comprehensive technical overview of the synthetic pathways for producing this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming the critical aryl-thiophene bond. An alternative pathway involving a Grignard-based Kumada-type coupling is also discussed. Each section details the underlying chemical principles, step-by-step experimental procedures, and the rationale behind methodological choices, ensuring a self-validating and authoritative resource.

Introduction

Thiophene derivatives are a cornerstone of modern synthetic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them privileged scaffolds in drug design. The targeted functionalization of the thiophene ring, particularly the creation of C-C bonds at specific positions, is crucial for developing novel molecular entities. The Suzuki-Miyaura reaction has emerged as one of the most powerful and widely adopted methods for constructing biaryl and heteroaryl systems due to its mild reaction conditions and exceptional tolerance of various functional groups.[1][2] This guide will focus on the application of this and other cross-coupling strategies for the targeted synthesis of this compound.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary disconnection points around the aryl-thiophene bond. This suggests that the most logical synthetic strategies will involve the coupling of a thiophene synthon with a 2,4-dimethylphenyl synthon.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for synthesizing 5-arylthiophene derivatives.[2] Its reliability stems from the use of stable and readily available boronic acids, mild reaction conditions, and the use of palladium catalysts that exhibit high functional group tolerance.[1][3]

Principle and Rationale

The reaction couples an organoboron species (e.g., (2,4-dimethylphenyl)boronic acid) with an organohalide (e.g., a 5-bromothiophene derivative) in the presence of a palladium catalyst and a base. For the synthesis of a carboxylic acid-containing product, it is often advantageous to first protect the acidic proton via esterification. This prevents potential side reactions where the carboxylic acid could interfere with the basic conditions or the organometallic intermediates of the catalytic cycle.

Catalytic Cycle Overview

The mechanism of the Suzuki coupling is a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromothiophene derivative, forming a Pd(II) complex.

-

Transmetalation: The aryl group from the activated boronic acid (as a borate complex) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

The synthesis is typically performed as a two or three-step process: esterification of the starting thiophene, the core Suzuki coupling, and subsequent hydrolysis to the final acid.

Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid

This step protects the carboxylic acid. A common method is Fischer esterification.

-

Suspend 5-bromothiophene-2-carboxylic acid (1.0 eq) in a suitable alcohol (e.g., methanol or ethanol, ~10-20 volumes).

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can often be used directly in the next step.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add the methyl 5-bromothiophene-2-carboxylate (1.0 eq), (2,4-dimethylphenyl)boronic acid (1.1-1.2 eq), a palladium catalyst, and a base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring to the specified temperature (typically 80-90 °C) for 12-24 hours.[4][5][6]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale / Reference |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A common, effective Pd(0) catalyst for Suzuki couplings.[3][4] |

| Pd(OAc)₂ / SPhos (5/10 mol%) | An optimized catalyst system for higher yields and challenging substrates.[5] | |

| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) | Strong inorganic bases required to activate the boronic acid.[5][6] |

| Solvent | 1,4-Dioxane/H₂O (4:1) or THF/H₂O | Aqueous solvent mixtures are standard for Suzuki reactions.[3][5][6] |

| Temperature | 80 - 90 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently.[4][6] |

Step 3: Saponification (Hydrolysis) of the Ester

-

Dissolve the purified ester from Step 2 in a mixture of THF or methanol and an aqueous solution of NaOH or LiOH (2.0-5.0 eq).

-

Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the ester is fully consumed (monitor by TLC).

-

Remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or hexane) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify with cold, dilute HCl (e.g., 1-2 M) until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Alternative Pathway: Grignard-Based (Kumada) Coupling

An alternative to the Suzuki coupling is the Kumada coupling, which utilizes a Grignard reagent as the nucleophile.[7] While often effective, Grignard reagents are more basic and less tolerant of acidic protons and certain electrophilic functional groups than boronic acids.[8]

Principle and Rationale

This pathway involves the cross-coupling of a Grignard reagent (2,4-dimethylphenylmagnesium bromide) with an organohalide (methyl 5-bromothiophene-2-carboxylate) using a nickel or palladium catalyst. The Grignard reagent must be prepared in situ from the corresponding aryl bromide and magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[8][9]

Detailed Experimental Protocol

Step 1: Preparation of 2,4-Dimethylphenylmagnesium Bromide

-

In a flame-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous THF.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 1-bromo-2,4-dimethylbenzene (1.0 eq) in anhydrous THF dropwise. The reaction is exothermic and should initiate spontaneously.

-

Once the addition is complete, gently reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[9]

Step 2: Kumada Coupling Reaction

-

In a separate, inert-atmosphere flask, dissolve methyl 5-bromothiophene-2-carboxylate (0.9 eq relative to the Grignard) and a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄, 1-3 mol%) in anhydrous THF.

-

Cool this solution in an ice bath.

-

Slowly transfer the freshly prepared Grignard reagent solution from Step 1 into the catalyst-substrate mixture via cannula.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude ester by column chromatography.

Step 3: Saponification

The final hydrolysis of the ester to the carboxylic acid is performed using the same procedure as described in Step 3 of the Suzuki pathway.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via a Suzuki-Miyaura cross-coupling strategy. This method offers high yields, excellent functional group tolerance (especially after esterification of the carboxylic acid), and utilizes stable, commercially available reagents. While the Kumada coupling presents a viable alternative, the higher reactivity and stringent anhydrous conditions required for the Grignard reagent make it a less forgiving pathway for complex substrates. For researchers in drug development and materials science, the Suzuki pathway represents the state-of-the-art, field-proven approach for accessing this and related 5-arylthiophene structures.

References

- Yang, D., Liu, Y., Sun, P., Zhang, N., Wei, W., Sun, M., Chen, G., Bi, S., & Wang, H. (2015). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. RSC Advances.

- Ayub, K., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules.

- Yang, D., et al. (2015). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions. RSC Publishing.

- Aziz, F., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health.

- Kubota, K., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. National Institutes of Health.

- Lavenot, L., et al. (1998). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. ResearchGate.

- Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.

- Wang, Z., et al. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. ACS Publications.

- Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.

- Acar, Ç., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.

- Ali, M., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.

- Martina, K., et al. (2008). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. ResearchGate.

- Hussain, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health.

- Ali, M., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate.

- Pews, R. G., & Turner, J. A. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.

- jOeCHEM. (2020). Grignard multi-step synthesis example. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. leah4sci.com [leah4sci.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid

Foreword: A Note on Data and Methodology

The compound 5-(2,4-dimethylphenyl)thiophene-2-carboxylic acid (CAS No. 1038729-21-3) is a specific derivative within the broader class of thiophene carboxylic acids, which are recognized as important scaffolds in medicinal chemistry.[1] A thorough review of publicly accessible scientific literature and chemical databases indicates a scarcity of experimentally determined physicochemical data for this specific molecule.

This guide, therefore, adopts a dual-pronged approach consistent with best practices in early-stage drug development where a candidate molecule may not yet be fully characterized. Firstly, we will establish a baseline by examining the known properties of the parent compound, thiophene-2-carboxylic acid, and closely related analogues. Secondly, and most critically, this document provides detailed, field-proven experimental protocols for determining these essential properties. The emphasis here is on the methodology and the scientific rationale behind it, equipping research teams to generate these data with high fidelity.

Molecular Structure and Identity

A precise understanding of a molecule's structure is the foundation upon which all physicochemical analysis is built.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₂O₂S[3]

-

Molecular Weight: 232.30 g/mol

The structure consists of a central thiophene ring, which is an aromatic five-membered heterocycle containing a sulfur atom.[1][4] A carboxylic acid group is attached at the 2-position, imparting acidic properties, and a 2,4-dimethylphenyl group is attached at the 5-position. This bulky, hydrophobic substituent is expected to significantly influence the molecule's properties compared to its parent, thiophene-2-carboxylic acid.

Core Physicochemical Properties: A Comparative Analysis

The following table summarizes known data for parent and related compounds and provides reasoned estimations for our target molecule. These estimations are critical for initial experimental design.

| Property | Thiophene-2-carboxylic Acid (Parent Compound) | 5-(4-methylphenyl)thiophene-2-carboxylic acid (Analogue) | This compound (Target) | Rationale for Estimation |

| Melting Point (°C) | 127 - 130[1] | 217 - 218[5] | Est. > 220 °C | The addition of a bulky aryl group significantly increases molecular weight and intermolecular packing forces (van der Waals, π-stacking), leading to a substantially higher melting point. The extra methyl group on the target molecule should further increase this value compared to the mono-methylated analogue. |

| Aqueous Solubility | 80 g/L (20 °C) (in water)[6] | Not available | Est. Low to Very Low | The large, non-polar dimethylphenyl group drastically increases the molecule's hydrophobicity, which will significantly reduce its solubility in polar solvents like water compared to the highly soluble parent compound. |

| pKa (at 25 °C) | 3.49 | 3.56 (Predicted)[5] | Est. 3.5 - 3.8 | The carboxylic acid proton is the primary acidic site. The electronic effect of the distant dimethylphenyl group on the acidity of the carboxyl group is expected to be minimal. Therefore, the pKa should be very close to that of the parent compound and related analogues. |

| LogP (Octanol/Water) | 1.6 (Computed)[7] | Not available | Est. > 3.5 | LogP is a direct measure of lipophilicity. The addition of the dimethylphenyl substituent (a benzene ring and two methyl groups) will dramatically increase the molecule's preference for the octanol phase over the water phase, leading to a significantly higher LogP value. |

Experimental Determination Protocols

As a self-validating system of inquiry, the following protocols are presented with detailed steps and justifications. Adherence to these standardized methods ensures data integrity and reproducibility.

Melting Point Determination via Capillary Method

Rationale: The melting point is a fundamental indicator of a substance's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range. This method is chosen for its accuracy and requirement for only a small amount of sample.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Watch glass

-

Spatula

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This is crucial as residual solvent can act as an impurity.[8]

-

Loading the Capillary: Press the open end of a capillary tube into a small pile of the powdered sample on a watch glass. Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom. Repeat until a packed column of 2-3 mm of solid is obtained.[9][10] An improperly packed sample can lead to inaccurate readings.[10]

-

Initial Rapid Determination: Place the capillary in the heating block. Heat the sample rapidly (e.g., 5-10 °C per minute) to find an approximate melting range. This saves time in subsequent, more precise measurements.[9]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[11] Insert a new, freshly packed capillary.

-

Controlled Heating: Heat the block until the temperature is about 15 °C below the rough melting point found in step 3. Then, reduce the heating rate to a slow and steady 1-2 °C per minute.[8][9] This slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Data Recording: Record two temperatures:

-

Reporting: The result is reported as the range T₁ - T₂. For a pure compound, this range should be narrow. Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility Determination (OECD 105 Flask Method)

Rationale: Aqueous solubility is a critical parameter for drug development, directly impacting dissolution and bioavailability. The OECD 105 Flask Method is the standard for substances with solubility greater than 10⁻² g/L and is chosen for its direct measurement approach.[12][13][14]

Apparatus:

-

Constant temperature water bath or shaker (25 °C ± 0.5 °C)

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge

-

Validated analytical system for quantification (e.g., HPLC-UV)

-

pH meter

Step-by-Step Methodology:

-

System Preparation: Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4) and deionized water. The pH of the medium is critical as the solubility of an ionizable compound like a carboxylic acid is pH-dependent.

-

Preliminary Test: A preliminary test is recommended to determine the approximate solubility and the time needed to reach equilibrium.[12][14]

-

Sample Addition: Add an excess amount of this compound to several flasks containing the chosen solvent (e.g., pH 7.4 buffer). The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Place the flasks in the constant temperature shaker bath (25 °C) and agitate. Allow the system to equilibrate for at least 24-48 hours. Periodically take samples (e.g., at 24, 48, and 72 hours) and analyze the concentration. Equilibrium is reached when consecutive measurements are consistent.

-

Phase Separation: After equilibration, allow the flasks to stand in the water bath for 24 hours for solid material to settle. To ensure all solid is removed, centrifuge the samples at high speed. This step is critical to avoid overestimation of solubility due to suspended microparticles.

-

Quantification: Carefully remove an aliquot from the clear supernatant. Dilute as necessary and analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method.

-

Validation: The final pH of the saturated solution must be measured and reported. The presence of undissolved solid at the end of the experiment must be confirmed visually.

Partition Coefficient (LogP) Determination (OECD 107 Shake Flask Method)

Rationale: The n-octanol/water partition coefficient (LogP or Pow) is the primary measure of a drug's lipophilicity, which governs its ability to cross cell membranes and its potential for metabolism and bioaccumulation.[15] The Shake Flask method is a direct and reliable technique for compounds with expected LogP values between -2 and 4.[16][17]

Apparatus:

-

n-Octanol (pre-saturated with water)

-

Buffered water (pH 7.4, pre-saturated with n-octanol)

-

Glass test tubes or flasks with screw caps

-

Mechanical shaker

-

Centrifuge

-

Validated analytical system for quantification (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the aqueous buffer with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures that the two phases are in equilibrium before the experiment begins, preventing volume changes during the partitioning process.

-

Test Substance Preparation: Prepare a stock solution of the compound in n-octanol.

-

Partitioning: In triplicate, add the stock solution to a vessel containing the aqueous buffer. The volume ratios of octanol to water should be varied (e.g., 1:1, 2:1, 1:2) to ensure the final LogP value is independent of the phase ratio.[17]

-

Equilibration: Shake the vessels at a constant temperature (25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

Phase Separation: Centrifuge the vessels to achieve a clean separation of the octanol and water layers.[18] This is the most critical step to prevent micro-emulsions from contaminating the phases and leading to inaccurate results.

-

Quantification: Carefully sample both the upper octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each phase using a validated HPLC method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm:

-

LogP = log₁₀ ([Concentration]octanol / [Concentration]aqueous)

-

The final value should be the average of the results from the different phase ratios, which should agree within ± 0.3 log units.[17]

-

Acid Dissociation Constant (pKa) Determination via Potentiometric Titration

Rationale: The pKa value dictates the extent of a molecule's ionization at a given pH. For a carboxylic acid, this determines its charge state, which profoundly affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly precise and standard method for pKa determination.[19]

// Node Definitions prep [label="1. Preparation\n- Calibrate pH meter (pH 4, 7, 10)\n- Prepare 0.1 M NaOH titrant\n- Dissolve compound in water/co-solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; acidify [label="2. Acidification\n- Acidify sample solution to\n ~pH 2 with 0.1 M HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; titrate [label="3. Titration\n- Add 0.1 M NaOH in small increments\n- Record pH after each addition\n- Continue until ~pH 12", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plot [label="4. Data Plotting\n- Plot pH (y-axis) vs.\n Volume of NaOH added (x-axis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="5. Analysis\n- Identify the inflection point of the\n sigmoid curve (equivalence point)\n- Determine the volume at the\n half-equivalence point", fillcolor="#FBBC05", fontcolor="#202124"]; pka [label="6. pKa Determination\nThe pH at the half-equivalence point\nis equal to the pKa", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> acidify; acidify -> titrate; titrate -> plot; plot -> analyze; analyze -> pka; }

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1038729-21-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound,(CAS# 1038729-21-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. 5-(4-METHYLPHENYL)-2-THIOPHENECARBOXYLIC ACID CAS#: 40808-21-7 [m.chemicalbook.com]

- 6. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 7. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thinksrs.com [thinksrs.com]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 13. filab.fr [filab.fr]

- 14. oecd.org [oecd.org]

- 15. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid CAS number and structure

An In-depth Technical Guide to 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiophene derivatives are recognized as "privileged pharmacophores" due to their versatile biological activities.[1] This document details the compound's chemical identity, structural features, and physicochemical properties. It outlines a plausible, mechanistically-grounded synthetic pathway and discusses its potential applications as a scaffold in the development of novel therapeutics, drawing on structure-activity relationships established for related thiophene-based molecules. Furthermore, this guide includes detailed experimental protocols for its synthesis and characterization, alongside essential safety and handling information for laboratory professionals.

Introduction: The Significance of Thiophene Scaffolds in Drug Discovery

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with thiophene-containing molecules holding a prominent position. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bio-isosteric replacement for the phenyl ring, often introduced to modulate physicochemical properties, improve metabolic stability, and enhance target binding affinity.[1] Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2]

This compound belongs to this important class of molecules. Its structure combines three key pharmacophoric elements:

-

The Thiophene-2-carboxylic Acid Core: A well-established platform in organic synthesis that allows for various chemical modifications, such as amidation and esterification, to build complex molecular architectures.[3][4]

-

The Carboxylic Acid Group: This functional group can act as a critical hydrogen bond donor/acceptor, enabling strong interactions with biological targets like enzyme active sites.

-

The 2,4-Dimethylphenyl Substituent: This lipophilic group can influence the compound's pharmacokinetic profile and participate in hydrophobic or van der Waals interactions within a receptor binding pocket, potentially enhancing potency and selectivity.

This guide serves as a technical resource for researchers exploring the potential of this molecule as a building block for next-generation therapeutics.

Compound Profile and Physicochemical Properties

The fundamental identity of this compound is established by its chemical structure and unique identifiers.

Chemical Structure

Caption: Chemical structure of this compound.

Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 1038729-21-3 | [5][6] |

| Molecular Formula | C₁₃H₁₂O₂S | [6] |

| Molecular Weight | 232.30 g/mol | [6] |

| IUPAC Name | This compound | |

| Appearance | Expected to be an off-white to white solid powder | Inferred from related compounds[3] |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water |

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Analysis: The target molecule can be disconnected at the C-C bond between the thiophene and phenyl rings. This leads to two key precursors: a protected 5-halothiophene-2-carboxylic acid derivative and 2,4-dimethylphenylboronic acid.

Caption: Retrosynthetic analysis via Suzuki-Miyaura cross-coupling.

Mechanism Insight: The Suzuki coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the thiophene precursor.

-

Transmetalation: The boronic acid, activated by a base, transfers the dimethylphenyl group to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.

The choice of protecting the carboxylic acid (e.g., as a methyl or ethyl ester) is crucial. This prevents unwanted side reactions, as the acidic proton can interfere with the organometallic reagents used in the coupling reaction.

Potential Applications in Drug Discovery

The structural features of this compound make it a compelling scaffold for targeting various biological pathways.

-

Kinase Inhibition: Many kinase inhibitors incorporate a heterocyclic core that anchors the molecule in the ATP-binding pocket. The thiophene ring can serve this function, while the dimethylphenyl group can be directed towards hydrophobic regions to enhance binding affinity.[7]

-

Antimicrobial Agents: The 2,5-dimethylphenyl scaffold is a known feature in compounds with activity against bacteria and fungi.[8] Combining this with the thiophene-2-carboxamide core, which has also been used as a lead for antibacterial compounds, presents a promising strategy for developing new anti-infectives.[2]

-

Anti-inflammatory and Anticancer Applications: Thiophene derivatives are prevalent in drugs developed for these indications.[1][2] The carboxylic acid can be converted to an amide, a common functional group in many active pharmaceutical ingredients (APIs), to explore a wide range of biological targets.[7]

Caption: Relationship between structural features and potential biological activities.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of the title compound.

Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the coupling of Methyl 5-bromothiophene-2-carboxylate with 2,4-dimethylphenylboronic acid, followed by saponification.

Objective: To synthesize this compound.

Materials:

-

Methyl 5-bromothiophene-2-carboxylate (1.0 eq)

-

2,4-Dimethylphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

S-Phos (0.04 eq)

-

Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

-

Toluene and Water (10:1 mixture)

-

Lithium hydroxide (LiOH, 5.0 eq)

-

Tetrahydrofuran (THF) and Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Workflow:

-

Reaction Setup (Coupling):

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

To a flame-dried round-bottom flask, add Methyl 5-bromothiophene-2-carboxylate, 2,4-dimethylphenylboronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄.

-

Evacuate and backfill the flask with argon or nitrogen gas three times.

-

Add degassed toluene and water.

-

-

Reaction Execution (Coupling):

-

Causality: Heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

Stir the mixture vigorously and heat to 90-100 °C for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

-

Workup and Isolation (Ester Intermediate):

-

Causality: This sequence separates the organic product from inorganic salts and the aqueous phase.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

-

Saponification (Hydrolysis):

-

Causality: LiOH is a strong base that nucleophilically attacks the ester carbonyl, leading to hydrolysis to the carboxylate salt.

-

Dissolve the purified methyl ester in a mixture of THF and water.

-

Add LiOH and stir at room temperature for 4-6 hours.

-

-

Workup and Isolation (Final Product):

-

Causality: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under high vacuum to yield the final product.

-

Protocol: Characterization by ¹H NMR Spectroscopy

Objective: To confirm the structure of the synthesized product.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dry product.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

-

Expected Spectral Features:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

Thiophene Protons: Two doublets in the aromatic region (~7-8 ppm), showing coupling to each other.

-

Phenyl Protons: Three signals in the aromatic region (~7-7.5 ppm), corresponding to the three distinct protons on the dimethylphenyl ring.

-

Methyl Protons (-CH₃): Two sharp singlets in the upfield region (~2-2.5 ppm), each integrating to 3 protons.

-

Safety and Handling

While specific toxicology data for this compound is not available, general precautions for handling substituted thiophenecarboxylic acids should be followed based on safety data for related compounds.[9][10][11]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat and nitrile gloves.

-

Handle only in a well-ventilated area or a chemical fume hood.[9]

-

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[9]

-

Skin: Wash off immediately with plenty of soap and water. Seek medical attention if irritation occurs.[9]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

-

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in drug discovery and materials science. Its synthesis is achievable through robust and well-established cross-coupling reactions. The combination of a versatile thiophene-2-carboxylic acid core and a lipophilic dimethylphenyl substituent provides a rich scaffold for generating molecular libraries to probe various biological systems. Researchers and drug development professionals can leverage the insights and protocols in this guide to explore the full potential of this promising compound.

References

- Al-tta, H. A., et al. (2015). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o937–o938.

- PubChem. 5-(2,6-Dimethylphenyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information.

- PubChem. 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. National Center for Biotechnology Information.

- Google Patents. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.

- Akhileshwari, P., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747.

- Wikipedia. Thiophene-2-carboxylic acid.

- PubChem. 5-Acetylthiophene-2-carboxylic acid. National Center for Biotechnology Information.

- Google Patents. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis.

- PubChem. 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information.

- PubChem. 2-Thiophenecarboxylic acid. National Center for Biotechnology Information.

- Gontijo, V. S., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences, 24(17), 13182.

- Guchhait, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 934-960.

- Moldovan, A., et al. (2023). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Materials, 16(13), 4786.

- El-Metwaly, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20, 1945–1959.

- PubChem. 5-Formyl-2-thiophenecarboxylic Acid. National Center for Biotechnology Information.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. 1038729-21-3|this compound|BLD Pharm [bldpharm.com]

- 6. This compound,(CAS# 1038729-21-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

Spectroscopic data (NMR, IR, MS) of 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and materials science, the precise elucidation of molecular structure is a foundational requirement. This compound (Molecular Formula: C₁₃H₁₂O₂S, Molecular Weight: 232.30 g/mol ) is a substituted thiophene derivative with potential applications stemming from the bioactive nature of the thiophene nucleus.[1] The conjugation between the dimethylphenyl and thiophene rings, coupled with the reactive carboxylic acid moiety, makes it a molecule of significant interest.

Molecular Structure and Spectroscopic Implications

The structure of this compound features three key regions that dictate its spectroscopic signature: the 2,4-disubstituted phenyl ring, the 2,5-disubstituted thiophene ring, and the carboxylic acid functional group. The electronic communication between these components will be evident in the resulting spectra.

Figure 1: Chemical structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The protons on the thiophene and phenyl rings will appear in the aromatic region, deshielded due to ring currents.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet, broad | 1H | Highly deshielded due to electronegative oxygens and hydrogen bonding. |

| Thiophene H-3 | ~7.8 - 8.0 | Doublet | 1H | Deshielded by the adjacent electron-withdrawing carboxylic acid group. |

| Thiophene H-4 | ~7.2 - 7.4 | Doublet | 1H | Influenced by the adjacent sulfur and the phenyl ring. |

| Phenyl H-6' | ~7.3 - 7.5 | Doublet | 1H | Ortho to the thiophene ring. |

| Phenyl H-5' | ~7.1 - 7.2 | Doublet | 1H | Meta to the thiophene ring and ortho to a methyl group. |

| Phenyl H-3' | ~7.0 - 7.1 | Singlet | 1H | Between two methyl groups. |

| Methyl (C-2') | ~2.3 - 2.4 | Singlet | 3H | Standard chemical shift for an aryl methyl group. |

| Methyl (C-4') | ~2.3 - 2.4 | Singlet | 3H | Standard chemical shift for an aryl methyl group. |

Note: Predicted shifts are based on standard values for thiophene and substituted benzene derivatives. Actual values may vary based on solvent and concentration.[4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The presence of the carbonyl group and the aromatic rings will result in several signals in the downfield region (>120 ppm).[6]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (C=O) | ~165 - 170 | Highly deshielded carbonyl carbon. |

| Thiophene C-2 | ~140 - 145 | Attached to the carboxylic acid group. |

| Thiophene C-5 | ~145 - 150 | Attached to the phenyl group. |

| Thiophene C-3 & C-4 | ~125 - 135 | Aromatic thiophene carbons. |

| Phenyl C-1' | ~135 - 140 | Point of attachment to the thiophene ring. |

| Phenyl C-2' & C-4' | ~138 - 142 | Carbons bearing methyl groups. |

| Phenyl C-3', C-5', C-6' | ~125 - 130 | Aromatic methine carbons. |

| Methyl Carbons (-CH₃) | ~20 - 22 | Shielded aliphatic carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Significance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Diagnostic for the hydrogen-bonded -OH of the carboxylic acid dimer. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Indicates C-H bonds on the phenyl and thiophene rings. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | Corresponds to the methyl (-CH₃) groups. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | Characteristic of a conjugated carboxylic acid carbonyl.[7] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong (multiple bands) | Confirms the presence of both the thiophene and phenyl aromatic rings.[2] |

| C-O Stretch / O-H Bend | 1210 - 1320 / 920-950 | Medium-Strong | Part of the fingerprint region, further confirming the carboxylic acid group. |

The broadness of the O-H stretch is a hallmark of carboxylic acids and is due to extensive intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using Electron Impact (EI) ionization, the molecular ion (M⁺) is expected, along with several characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Ion Formula | Fragmentation Pathway |

| 232 | [C₁₃H₁₂O₂S]⁺ | Molecular Ion (M⁺) |

| 215 | [C₁₃H₁₁OS]⁺ | Loss of hydroxyl radical (•OH) |

| 187 | [C₁₃H₁₁S]⁺ | Loss of carboxyl group (•COOH) |

| 115 | [C₆H₃S]⁺ | Cleavage of the thiophene-phenyl bond |

Predicted Fragmentation Pathway

A primary fragmentation pathway involves the cleavage of the C-C bond alpha to the carbonyl group, leading to a stable acylium ion, a common fragmentation for carboxylic acids.[6][8]

Figure 2: A simplified major fragmentation pathway.

Experimental Protocols

To obtain high-quality spectroscopic data, standardized experimental procedures are crucial.

Overall Workflow

Figure 3: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-16 ppm.

-

Perform 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire data over a spectral width of 0-220 ppm.

-

Perform 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

FTIR Spectroscopy Protocol

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and straightforward method.

-

KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty accessory prior to sample analysis.

-

-

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample via a direct insertion probe or by GC/LC injection if appropriate.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) source.

-

Data Acquisition:

-

Set the ionization energy to a standard 70 eV.

-

Scan a mass range of m/z 40-500 to ensure capture of the molecular ion and relevant fragments.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the predicted structure.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By leveraging fundamental principles and data from analogous structures, researchers can confidently interpret the NMR, IR, and MS spectra to confirm the synthesis and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the characterization process. This foundational data is essential for any further investigation into the chemical properties and potential applications of this molecule.

References

- Neacsu, A., Bădiceanu, C., & Chihaia, V. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. ESOC 2024.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports.

- MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.

- The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). J-STAGE.

- SpectraBase. (n.d.). Thiophene-2-carboxylic acid - Optional[UV-VIS] - Spectrum.

- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). ARKAT USA, Inc.

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,...

- Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives.

- PubChem. (n.d.). 2-Thiophenecarboxylic acid.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.

- Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-...).

- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.

- MDPI. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies.

- NIH. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.

- MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

- YouTube. (2020). Mass Spec 3e Carboxylic Acids.

Sources

- 1. This compound,(CAS# 1038729-21-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

Crystal structure analysis of 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular and supramolecular structure of this compound. Thiophene derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities. A profound understanding of their three-dimensional architecture is paramount for rational drug design and the development of novel therapeutic agents. This document details the synthesis, crystallization, and definitive structural elucidation of the title compound through single-crystal X-ray diffraction (SC-XRD). The analysis is further enriched by Hirshfeld surface analysis and Density Functional Theory (DFT) calculations to provide a multi-faceted understanding of its solid-state properties. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage detailed crystallographic insights.

Introduction: The Significance of Thiophene Scaffolds

The thiophene ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals with diverse applications, including anti-inflammatory, antimicrobial, and anticancer agents. The bioisosteric relationship between the thiophene ring and a phenyl ring allows it to modulate pharmacokinetic and pharmacodynamic properties, often enhancing potency and improving metabolic stability. The specific substitution patterns on the thiophene core are critical in defining its biological activity. The title compound, this compound, combines the thiophene-2-carboxylic acid moiety, a known pharmacophore, with a substituted phenyl ring, creating a molecule of significant interest for structural and biological evaluation. Elucidating its crystal structure provides atomic-level insights into its conformational preferences and the intermolecular interactions that govern its packing in the solid state, which are crucial factors influencing its solubility, stability, and bioavailability.

Synthesis and Crystallization

The synthesis of 5-aryl-thiophene-2-carboxylic acids can be achieved through various synthetic routes. A common and effective method involves a Suzuki cross-coupling reaction to form the C-C bond between the thiophene and phenyl rings, followed by functional group manipulation to introduce the carboxylic acid.

Synthetic Protocol

A plausible synthetic route for the title compound is outlined below. The initial step typically involves the coupling of a thiophene boronic acid derivative with a substituted aryl halide, or vice versa, catalyzed by a palladium complex.

-

Suzuki Cross-Coupling: 2-Bromothiophene-5-carbaldehyde is reacted with 2,4-dimethylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture like toluene/ethanol/water. The reaction is heated under an inert atmosphere until completion, yielding 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde.

-

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid. A common oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an aqueous acetone solution or sodium chlorite (NaClO₂) in the presence of a scavenger.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the final compound, this compound.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The purity of the compound is paramount.

Protocol for Crystal Growth by Slow Evaporation:

-

Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound is moderately soluble. For compounds of this nature, solvents like ethanol, methanol, ethyl acetate, or mixtures such as dichloromethane/hexane are often effective.

-

Solution Preparation: A nearly saturated solution of the purified compound is prepared by dissolving it in the chosen solvent at room temperature or with gentle heating.

-

Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: The vial is loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks in an undisturbed, vibration-free environment.

-

Harvesting: Once well-formed, block-shaped crystals of suitable size (typically 0.1-0.3 mm) appear, they are carefully harvested from the mother liquor.

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and the overall molecular conformation.

Experimental Workflow for SC-XRD

The following protocol outlines the standard procedure for data collection and structure solution.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and centered in the X-ray beam (typically Mo-Kα, λ = 0.71073 Å) of a diffractometer equipped with a CCD or CMOS detector. Data is collected at a controlled low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities. These intensities are then corrected for various experimental factors (Lorentz, polarization, and absorption) and scaled.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods, which are statistical approaches to solve the phase problem in crystallography. The resulting atomic model is then refined using a full-matrix least-squares procedure against the F² data. All non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are placed in calculated positions and refined using a riding model. Software suites such as SHELX are commonly used for this process.

Crystallographic Data Summary

The key crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| Empirical formula | C₁₃H₁₂O₂S |

| Formula weight | 232.30 |

| Temperature | 100(2) K |

| Wavelength (Mo-Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVVV.V ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | D.DDD g/cm³ |

| Absorption coefficient | µ.µµµ mm⁻¹ |

| F(000) | FFF |

| Crystal size | 0.XX x 0.YY x 0.ZZ mm |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Reflections collected / unique | NNNNN / MMMM [R(int) = 0.0XXX] |

| Completeness to theta = θθ.θθ° | 99.X % |

| Data / restraints / parameters | MMMM / 0 / PPP |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I > 2sigma(I)] | R₁ = 0.0XXX, wR₂ = 0.0YYY |

| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.0WWW |

| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |

| (Note: XXX, YYY, etc. are placeholders for actual experimental data.) |

Analysis of the Molecular Structure

The asymmetric unit of the crystal contains one molecule of this compound. The thiophene ring is essentially planar, as expected. The 2,4-dimethylphenyl ring is also planar. A key structural feature is the torsion angle between the planes of the thiophene and phenyl rings, which dictates the overall molecular conformation. This dihedral angle is a result of steric hindrance between the ortho-methyl group on the phenyl ring and the adjacent hydrogen atom on the thiophene ring, balanced by the drive for π-system conjugation.

The carboxylic acid group is twisted slightly out of the plane of the thiophene ring. The C-O bond lengths within the carboxylic acid group are consistent with typical values, and the intramolecular geometry (bond lengths and angles) aligns well with standard values observed in similar structures.

Supramolecular Assembly via Intermolecular Interactions

In the crystal lattice, the molecules are primarily organized through a robust hydrogen-bonding network involving the carboxylic acid moieties. The most prominent interaction is the formation of a classic centrosymmetric R²₂(8) hydrogen-bonded dimer, where the carboxylic acid groups of two adjacent molecules interact via strong O-H···O hydrogen bonds.

Caption: R²₂(8) Hydrogen-Bonded Carboxylic Acid Dimer.

These dimeric units then pack into a three-dimensional architecture stabilized by weaker C-H···O and C-H···π interactions. The methyl groups and aromatic rings participate in these weaker contacts, contributing to the overall stability of the crystal lattice. No significant π-π stacking interactions are observed, likely due to the steric bulk and the relative orientation of the aromatic rings.

Hirshfeld Surface Analysis: Visualizing Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular volumes.

Interpreting Hirshfeld Surfaces and 2D Fingerprint Plots

The Hirshfeld surface is mapped with a normalized contact distance (d_norm), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. For the title compound, prominent red spots are visible on the surface around the carboxylic acid group, corresponding to the strong O-H···O hydrogen bonds.

The 2D fingerprint plot is a histogram of all intermolecular contacts, plotting the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ). The overall plot can be decomposed to quantify the contribution of different types of atomic contacts to the crystal packing.

Quantitative Breakdown of Intermolecular Contacts:

-

H···H Contacts (approx. 45-55%): These are the most abundant contacts, appearing as a large, diffuse region in the center of the fingerprint plot. They represent the van der Waals forces between the hydrogen atoms on the peripheries of the molecules.

-

O···H / H···O Contacts (approx. 25-35%): These appear as a pair of sharp, distinct "spikes" in the fingerprint plot, characteristic of strong hydrogen bonds. The shortest dₑ + dᵢ values correspond to the O-H···O interactions of the carboxylic acid dimer.

-

C···H / H···C Contacts (approx. 10-20%): These represent weaker C-H···π and C-H···O interactions and appear as "wings" on the sides of the main plot.

-

Other Contacts (S···H, C···C, etc.): These typically make minor contributions to the overall surface area.

The analysis reveals that the crystal packing is dominated by the strong hydrogen bonding between carboxylic acid groups, with a significant contribution from weaker, non-directional H···H contacts.

Complementary Analyses: Spectroscopy and Computation

To provide a holistic understanding, the experimental crystallographic data is corroborated with spectroscopic and computational methods.

Spectroscopic Characterization

-

FT-IR Spectroscopy: The FT-IR spectrum confirms the presence of key functional groups. A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong absorption around 1680-1710 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.

-

NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum shows distinct signals for the aromatic protons on both the thiophene and dimethylphenyl rings, as well as singlets for the two methyl groups and a broad singlet for the acidic proton of the carboxylic acid. The ¹³C NMR spectrum further confirms the carbon framework of the molecule.

Density Functional Theory (DFT) Calculations

DFT calculations provide theoretical insights that complement the experimental findings.

Caption: Logical Flow for DFT Computational Analysis.

-

Geometry Optimization: The molecular structure obtained from SC-XRD is used as the starting point for a geometry optimization in the gaseous phase. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). Comparing the optimized geometry with the experimental crystal structure reveals the effects of crystal packing on the molecular conformation.

-

Vibrational Analysis: A frequency calculation on the optimized geometry yields the theoretical vibrational spectrum. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated spectrum can be compared with the experimental FT-IR data to aid in the assignment of vibrational modes.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of the HOMO and LUMO provides insights into the electron-donating and electron-accepting regions of the molecule, respectively.

Conclusion

The comprehensive analysis of this compound through single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations provides a detailed and self-validating picture of its structural and electronic properties. The crystal structure is primarily stabilized by strong, centrosymmetric hydrogen-bonded dimers of the carboxylic acid groups. Hirshfeld analysis quantitatively confirms that these O-H···O interactions, along with weaker H···H and C-H···O contacts, are the dominant forces in the crystal packing. DFT calculations corroborate the experimental geometry and provide valuable insights into the molecule's inherent reactivity. These detailed structural insights are invaluable for the fields of crystal engineering and medicinal chemistry, providing a solid foundation for the future design and development of thiophene-based compounds with tailored physicochemical and biological properties.

References

- Thiophene Derivatives in Medicinal Chemistry.Therapeutic Importance of Synthetic Thiophene. (2017). PMC - PubMed Central. [Link]

- Single-Crystal X-ray Diffraction Principles.Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

- Crystal Growth Techniques.How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

- Structure Solution and Refinement.

- Hirshfeld Surface Analysis.CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. (2021). IUCr Journals. [Link]

- Density Functional Theory Applications.DFT Calculations of Thiophene-Phenylene Systems. (2013). Journal of Kufa-Physics. [Link]

- Synthesis of Thiophene Carboxylic Acids.New method for the synthesis of 2-thiophenecarboxylic acids. (2004). Semantic Scholar. [Link]

- Interpreting 2D Fingerprint Plots.Fingerprint Plots. CrystalExplorer. [Link]

- DFT Geometry Optimization.

- Spectroscopic Characterization of Thiophene Derivatives.Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015). PubMed. [Link]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Arylthiophene-2-carboxylic Acids

5-Arylthiophene-2-carboxylic acids are a class of compounds frequently utilized as key building blocks in the development of novel pharmaceuticals and functional organic materials. The specific target molecule, 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid, possesses a desirable substitution pattern that can impart specific pharmacological or material properties. The strategic disconnection of this molecule reveals two primary fragments: a 2,4-dimethylphenyl group and a thiophene-2-carboxylic acid scaffold. The core of the synthesis, therefore, lies in the efficient and selective formation of the carbon-carbon bond between these two moieties.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A retrosynthetic approach to this compound logically suggests a cross-coupling reaction as the key bond-forming step. This leads to two primary convergent synthetic strategies, each with its own set of advantages and considerations regarding starting material availability, cost, and reaction efficiency.

Caption: Retrosynthetic analysis of the target molecule.

Core Starting Materials: A Detailed Examination

The selection of appropriate starting materials is paramount for a successful synthesis. This section details the properties and sourcing of the key precursors for the synthesis of this compound.

Thiophene-Based Precursors

The thiophene moiety can be sourced from several commercially available starting materials. The choice often depends on the subsequent reaction steps and the desired functional group tolerance.

1. 5-Bromothiophene-2-carboxylic acid:

This is a highly versatile and commonly used starting material.[1][2] The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 2-position is the desired functionality in the final product.

-

Physicochemical Properties:

-

Synthesis: 5-Bromothiophene-2-carboxylic acid is typically synthesized via the direct electrophilic bromination of thiophene-2-carboxylic acid.[1] Common brominating agents include elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in a solvent like glacial acetic acid.[1]

2. Thiophene-2-carboxylic acid:

As the precursor to the brominated derivative, thiophene-2-carboxylic acid is a more fundamental starting material. It is readily available commercially.

-

Physicochemical Properties:

3. Alternative Thiophene Starting Points:

In some synthetic routes, it may be advantageous to introduce the carboxylic acid group later in the sequence. In such cases, starting materials like 2-bromothiophene or 2-chlorothiophene can be used. The carboxylic acid can then be introduced via methods such as Grignard reaction with CO₂ or palladium-catalyzed carbonylation.[3][4]

Arylating Agents: The 2,4-Dimethylphenyl Moiety

The 2,4-dimethylphenyl group is introduced via an organometallic reagent in the cross-coupling step. The choice of metal dictates the type of coupling reaction.

1. 2,4-Dimethylphenylboronic acid:

This is the preferred reagent for Suzuki-Miyaura cross-coupling reactions. Boronic acids are generally stable, have low toxicity, and the byproducts of the reaction are easily removed.

-

Physicochemical Properties:

-

Synthesis: 2,4-Dimethylphenylboronic acid can be prepared from 2,4-dimethylbromobenzene via a Grignard reaction followed by treatment with a borate ester, such as triisopropyl borate or trimethyl borate, and subsequent hydrolysis.[5]

2. (2,4-Dimethylphenyl)stannanes:

Organostannanes, such as (2,4-dimethylphenyl)trimethylstannane or (2,4-dimethylphenyl)tributylstannane, are used in Stille cross-coupling reactions. While Stille couplings are highly versatile and tolerant of a wide range of functional groups, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.[7][8]

Recommended Synthetic Pathways and Methodologies

Based on the analysis of starting materials, the Suzuki-Miyaura coupling is generally the preferred method due to its more environmentally benign nature and easier purification.

Pathway A: Suzuki-Miyaura Coupling

This pathway involves the palladium-catalyzed reaction between 5-bromothiophene-2-carboxylic acid (or its ester derivative) and 2,4-dimethylphenylboronic acid.[9][10][11]

Caption: Workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Esterification of 5-Bromothiophene-2-carboxylic acid: To protect the carboxylic acid group during the coupling reaction, it is often esterified. For example, reacting 5-bromothiophene-2-carboxylic acid with an alcohol (e.g., amyl alcohol) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) yields the corresponding ester.[9]

-

Suzuki Cross-Coupling Reaction: The esterified 5-bromothiophene (1 equivalent) is combined with 2,4-dimethylphenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).[2] The reaction mixture is heated until the starting materials are consumed.

-

Hydrolysis: The resulting ester is then hydrolyzed (e.g., using a base like NaOH followed by acidification) to yield the final product, this compound.

Pathway B: Stille Coupling

This pathway utilizes an organostannane reagent. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[12][13]

Experimental Protocol: Stille Coupling

-